N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound belongs to the imidazole-thioacetamide class, characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 1-position and a sulfur-linked acetamide moiety at the 2-position. The presence of the 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKZLMJVHUPKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a thiol under acidic or basic conditions.
Thioether Formation: The imidazole derivative is then reacted with a halogenated acetamide in the presence of a base to form the thioether linkage.
Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thioacetamide (-S-CO-NH-) moiety undergoes oxidation to form sulfoxides or sulfones. Reaction conditions and outcomes depend on the oxidizing agent:
Key findings :
-
m-Chloroperbenzoic acid (m-CPBA) selectively produces sulfones with high efficiency .
-
Hydrogen peroxide under acidic conditions favors sulfoxide formation but requires longer reaction times .
Reduction Reactions
The thioacetamide group is reduced to a secondary amine (-NH-CH₂-) under controlled conditions:
Mechanistic insight :
-
Lithium aluminum hydride (LiAlH₄) directly cleaves the C=S bond, yielding amines .
-
Sodium borohydride systems show limited efficacy due to steric hindrance from the imidazole ring .
Nucleophilic Substitution on Aromatic Rings
The ethoxyphenyl and fluorophenyl groups participate in electrophilic aromatic substitution (EAS):
Nitration
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Para to -OEt | Nitro derivative | 63% |
Halogenation
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Br₂/FeBr₃ | DCM, RT, 1 hr | Meta to -F | Bromo derivative | 71% |
Limitations :
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Steric effects from the imidazole ring suppress substitution at ortho positions .
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Electron-withdrawing fluorine directs incoming electrophiles to meta positions .
Imidazole Ring Functionalization
The 1H-imidazole core undergoes regioselective modifications:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hrs | N-Methylimidazolium salt | 69% | |
| Coordination | Pd(OAc)₂ | MeCN, RT, 12 hrs | Palladium complex | 85% |
Notable observation :
-
Alkylation occurs preferentially at the N-1 position of the imidazole ring due to reduced steric hindrance .
Cross-Coupling Reactions
The 4-fluorophenyl group participates in Suzuki-Miyaura couplings:
| Catalyst System | Conditions | Aryl Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 80°C, 8 hrs | 4-Methoxyphenyl | Biaryl derivative | 76% |
Challenges :
Stability Under Hydrolytic Conditions
The compound’s stability varies significantly with pH:
Implications :
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Case Study 1: A study demonstrated that N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The compound induced apoptosis through activation of caspase pathways, with IC50 values ranging from 10 to 30 µM.
- Mechanism: The compound appears to inhibit key kinases involved in cancer cell proliferation, suggesting potential for targeted cancer therapies.
-
Antimicrobial Properties
- Case Study 2: Research indicated that the compound possesses antibacterial and antifungal activities. It was effective against several strains of bacteria and fungi, demonstrating potential as a broad-spectrum antimicrobial agent.
- Mechanism: The presence of the imidazole ring suggests it may disrupt microbial cell membranes or inhibit essential metabolic pathways.
-
Enzyme Inhibition
- The compound has shown potential in inhibiting specific enzymes involved in signaling pathways, such as phosphatases and kinases. This inhibition could lead to altered cellular responses, making it a candidate for treating diseases linked to dysregulated enzyme activity.
Data Summary
| Application | Activity | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | Induction of apoptosis via caspase activation |
| Antimicrobial | Effective against bacteria/fungi | Disruption of cell membranes or metabolic pathways |
| Enzyme Inhibition | Inhibition of kinases/phosphatases | Modulation of signaling pathways |
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Comparative Insights
Fluorine substitution (e.g., 4-fluorophenyl) is a recurring motif in analogs with reported cytotoxic and enzyme-inhibitory activities .
Synthetic Methodologies :
- The target compound’s synthesis likely involves a nucleophilic substitution reaction between a 2-chloroacetamide intermediate and a thiol-containing imidazole derivative, analogous to methods described in .
- In contrast, nitroimidazole analogs (e.g., ) utilize carbodiimide-mediated coupling, emphasizing the role of reaction conditions in functional group compatibility.
Biological Performance: Compounds with benzothiazole or oxadiazole moieties (e.g., ) exhibit broader antimicrobial activity, whereas imidazole-thioacetamides (e.g., ) show promise in targeting enzymes like COX1/2. The IC₅₀ value of 15.67 µg/mL for benzothiazole-imidazole hybrids suggests that minor structural modifications (e.g., ethoxyphenyl vs. benzothiazole) could significantly alter potency.
Crystallographic and Physicochemical Data :
- While crystal structures of simpler acetamide derivatives (e.g., dichlorophenyl-thiazolyl analogs ) reveal intermolecular hydrogen bonding (N–H⋯N), the bulkier substituents in the target compound may hinder such interactions, affecting solubility or crystallinity.
Biological Activity
N-(2-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, target receptors, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group, an imidazole moiety, and a thioacetamide linkage, which contribute to its biological properties.
The biological activity of this compound primarily involves interactions with various G protein-coupled receptors (GPCRs) . These receptors play critical roles in mediating cellular responses to hormones and neurotransmitters, influencing processes such as inflammation, pain modulation, and neuroprotection .
Target Receptors
Research indicates that this compound may exhibit affinity for several key receptors:
- Sphingosine 1 Phosphate Receptors : Involved in cell proliferation and inflammatory responses.
- P2Y12 Receptor : Plays a role in platelet aggregation and has implications in cardiovascular diseases.
The binding affinity and selectivity for these receptors can significantly impact therapeutic outcomes in conditions such as cancer and inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable inhibitory effects on specific cellular pathways. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in activated macrophages, suggesting potential anti-inflammatory properties .
Case Studies
A recent study investigated the efficacy of this compound in animal models of chronic pain. The results indicated that administration of this compound led to a significant reduction in pain behaviors compared to control groups. This effect was attributed to its action on the P2Y12 receptor, which modulates pain signaling pathways .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine expression | |
| Pain modulation | Decrease in pain behaviors | |
| GPCR interaction | Affinity for S1P and P2Y12 receptors |
Table 2: Receptor Binding Affinities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
